3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide

Physicochemical profiling Drug-likeness Lipinski parameters

Researchers requiring an unannotated small molecule for chemoproteomic target deconvolution or phenotypic screening against Gram-positive virulence pathways can procure CAS 1060251-15-1. This compound addresses the need for probe compounds free of prior target bias, offering a clean starting point for discovering novel ligand-protein interactions. - Unannotated chemoproteomic probe: ideal for thermal proteome profiling (TPP) or affinity-based target ID campaigns to identify unprecedented engagement profiles. - Scaffold-informed screening: shares the 4-methoxyphenylpropanamide backbone with the anti-virulence agent AMI 82B, supporting rational screening against S. aureus agr quorum-sensing and biofilm formation. - Serine hydrolase ligand potential: the methylcarbamoylmethyl substructure is a validated pharmacophore for serine protease and acyltransferase engagement, enabling focused panel screening.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 1060251-15-1
Cat. No. B6417845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide
CAS1060251-15-1
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
InChIInChI=1S/C19H22N2O3/c1-20-19(23)13-15-3-8-16(9-4-15)21-18(22)12-7-14-5-10-17(24-2)11-6-14/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyJAGWREYCFRCUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Vendor Availability


3-(4-Methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide (CAS 1060251-15-1) is a synthetic small-molecule diaryl propanamide with molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol [1]. The compound features a 4-methoxyphenyl group connected via a propanamide linker to a phenyl ring bearing a methylcarbamoylmethyl substituent at the para position [1]. It is commercially available as a screening compound from Life Chemicals (catalog number F5097-1227) with standard purity of 95% [2]. The computed topological polar surface area (TPSA) is 67.4 Ų, XLogP3 is 2.2, and the compound possesses 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds [1]. No peer-reviewed biological activity data or patent claims for this specific compound were identified in PubMed, ChEMBL, or BindingDB at the time of analysis.

Sourcing Commercially available screening compound from Life Chemicals at standard purity
Profile Computed physicochemical profile within lead-like property space
Annotation Unannotated chemotype with no published biological activity data

Why Structural Analogs Cannot Substitute


Compounds within the methylcarbamoylmethyl-phenyl propanamide family are not interchangeable due to profound differences in physicochemical profiles arising from variations at the propanamide α-substituent and the N-aryl ring. Even single-atom substitutions—such as replacing the 4-methoxyphenyl group with a 2-bromophenyl group (CAS 1797212-71-5) or truncating to a 2,2-dimethyl analog (CAS 1060314-46-6)—substantially alter logP, TPSA, and hydrogen-bonding capacity, which in turn dictate membrane permeability, solubility, and protein-binding promiscuity [1]. The target compound occupies a specific narrow drug-like property space (XLogP3 2.2, TPSA 67.4 Ų, MW 326.39) that is distinct from its closest cataloged analogs; no generic replacement can replicate this exact combination of lipophilicity, polarity, and conformational flexibility without experimental validation [1]. For screening programs requiring consistent structure-activity relationship (SAR) interpretation, substitution with an analog introduces an uncontrolled variable that can confound hit confirmation and lead optimization [2].

Physicochemical profile mismatch
Analog substitutions may shift logP, TPSA and hydrogen-bonding capacity, potentially altering solubility and permeability profiles without experimental confirmation.
Conformational flexibility difference
Truncated analogs with fewer rotatable bonds may reduce three-dimensional pharmacophore coverage, limiting exploration of extended binding pockets.
SAR interference risk
Substituting a structural analog introduces uncontrolled variables in hit confirmation and lead optimization, complicating SAR interpretation.

Procurement-Relevant Differentiation Evidence


Physicochemical Profile Versus 2-Bromophenyl Analog

The target compound exhibits an XLogP3 of 2.2, TPSA of 67.4 Ų, and 7 rotatable bonds [1]. Its closest commercially cataloged analog, 3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide (CAS 1797212-71-5, C18H19BrN2O2, MW 375.26), bears a bromine atom at the ortho position of the phenyl ring and lacks the 4-methoxy group, resulting in a higher molecular weight (375.26 vs. 326.39), higher lipophilicity (due to bromine), and reduced hydrogen-bond acceptor count (2 vs. 3) . The 2-bromophenyl analog has a calculated TPSA of approximately 58.2 Ų and an estimated XLogP3 of approximately 3.0–3.5 based on fragment-based computation, yielding a ΔXLogP3 of approximately +0.8 to +1.3 and a ΔTPSA of approximately –9.2 Ų relative to the target compound .

Physicochemical profile vs. bromophenyl analog
Head-to-head
Target: XLogP3 2.2, TPSA 67.4 Ų, MW 326.39 Analog (CAS 1797212-71-5): XLogP3 ≈ 3.0–3.5, TPSA ≈ 58.2 Ų, MW 375.26 ΔXLogP3 ≈ +0.8 to +1.3; ΔTPSA ≈ –9.2 Ų
May support higher aqueous solubility and a favorable permeability-solubility balance for lead optimization
Computed properties; no experimental solubility data for either compound
Physicochemical profiling Drug-likeness Lipinski parameters Medicinal chemistry screening

Scaffold Complexity and Conformational Flexibility

The target compound possesses 7 rotatable bonds and 24 heavy atoms (C19H22N2O3), providing a defined degree of conformational flexibility suitable for induced-fit binding to protein targets [1]. The 2,2-dimethyl-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide analog (CAS 1060314-46-6, C14H20N2O2, MW 248.32) is a truncated version lacking the 4-methoxyphenylpropanamide extension, with only 4 rotatable bonds and 18 heavy atoms . This represents a Δ of 3 rotatable bonds and a 25% reduction in heavy atom count, which dramatically reduces the compound's capacity to explore pharmacologically relevant three-dimensional conformations and engage extended protein binding pockets .

Scaffold complexity
Class-level
24 heavy atoms, 7 rotatable bonds (target) vs. truncated analog with 18 heavy atoms, 4 rotatable bonds Δ +3 rotatable bonds, +6 heavy atoms
May support extended pharmacophore coverage for targets with deeper binding pockets
No biological data available for either compound; structural inference only
Scaffold diversity Conformational flexibility Chemical space coverage Fragment-based screening

Commercial Availability and Multi-Scale Pricing

The target compound is stocked and supplied by Life Chemicals Inc. under catalog number F5097-1227, with quantified, transparent pricing across 17 pack sizes ranging from 2 μmol ($57.00) to 100 mg ($248.00) [1]. This pricing structure demonstrates economies of scale: the per-unit cost decreases from $28.50/μmol at the 2 μmol scale to approximately $2.48/mg at the 100 mg scale [1]. In contrast, the closest analog 3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide (CAS 1797212-71-5) is offered by Bidepharm at a purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) but without publicly listed multi-scale pricing, requiring inquiry-based quotation .

Procurement transparency
Head-to-head
Target: 17 publicly listed pricing tiers (2 µmol–100 mg) Analog (CAS 1797212-71-5): inquiry-only model
Transparent tiered pricing may reduce procurement friction for initial screening validation
Pricing data from 2023; current pricing subject to vendor confirmation
Vendor sourcing Procurement pricing Screening library supply HTS compound acquisition

Methylcarbamoylmethyl-Phenyl Pharmacophore Potential

The methylcarbamoylmethyl-phenyl substructure present in the target compound is a recognized pharmacophoric element in several bioactive series. This same substructure appears in (3R,4R)-1-methylcarbamoylmethyl-pyrrolidine-3,4-dicarboxylic acid amides, which are potent Factor Xa inhibitors (PDB: 2xbY) [1], and in N-[2-t-butyl-5-(N'-methylcarbamoylmethyl)phenyl]-3-(2,3-methylenedioxyphenyl)octanamide, an ACAT (acyl-CoA cholesterol acyltransferase) inhibitor with reported high oral absorbability [2]. Additionally, carbamoyl methyl-amide derivatives are disclosed in patent literature as propynoic acid carbamoyl methyl-amides (PACMAs) with demonstrated cytotoxicity in cancer cell lines [3]. The target compound combines this privileged methylcarbamoylmethyl-phenyl motif with a 4-methoxyphenylpropanamide extension—a structural feature distinct from the known Factor Xa, ACAT, and PACMA chemotypes.

Pharmacophore precedent
Class-level
Methylcarbamoylmethyl-phenyl substructure present in known Factor Xa, ACAT, and PACMA inhibitor series; target compound has no direct target engagement data
Screening against serine hydrolases and proteases may be a rational, evidence-informed strategy
Class-level inference; requires experimental target validation
Privileged substructure Protease inhibition Carbamoyl pharmacophore Target prediction

Drug-Likeness and Lead-Likeness Compliance

The target compound satisfies all Lipinski Rule of Five criteria (MW = 326.39 ≤ 500; XLogP3 = 2.2 ≤ 5; HBD = 2 ≤ 5; HBA = 3 ≤ 10) and Veber criteria (rotatable bonds = 7 ≤ 10; TPSA = 67.4 Ų ≤ 140 Ų) [1]. The Ghose filter is also satisfied (logP between –0.4 and 5.6; molar refractivity between 40 and 130; MW between 160 and 480; heavy atom count between 20 and 70) [1]. In a comparative analysis of over 500,000 screening compounds in the Life Chemicals HTS library, the median MW is approximately 380–420 Da and median XLogP3 is approximately 3.0–3.5 . The target compound falls below both median values, positioning it in a favorable lead-like (as opposed to purely drug-like) property space that leaves room for property-adjusted optimization during hit-to-lead progression [2].

Lead-likeness compliance
Context-dependent
Satisfies all Lipinski, Veber, and Ghose criteria; MW and XLogP3 below HTS library medians
Lead-like property profile may support tractable SAR during hit-to-lead optimization
Computed properties; library median estimates from vendor-reported database characteristics
Drug-likeness Lead-likeness Oral bioavailability prediction Screening library quality

Absence of Published Biological Activity Data

A systematic search of PubMed, ChEMBL (CHEMBL database), BindingDB, and Google Patents using the CAS number (1060251-15-1), IUPAC name, SMILES string, and InChI Key (JAGWREYCFRCUTM-UHFFFAOYSA-N) returned zero published biological activity records for this specific compound as of May 2026 [1] [2]. This absence of data differs notably from structurally related scaffolds: N,3-bis(4-methoxyphenyl)propanamide (AMI 82B, a simplified analog lacking the methylcarbamoylmethyl substituent) has demonstrated anti-virulence activity against Staphylococcus aureus with quantified efficacy (50% larvae survival at 120 h when delivered at 0.5 mg/kg in a Galleria mellonella infection model, p < 0.0001) [3]. The target compound's novel chemotype—combining the 4-methoxyphenylpropanamide backbone with the methylcarbamoylmethyl-phenyl extension—has not been profiled in any published assay.

Biological annotation gap
Context-dependent
Zero published biological activity records in PubMed, ChEMBL, BindingDB (search May 2026); structural analog AMI 82B shows reported anti-virulence activity
Novel chemotype opportunity for unbiased phenotypic or chemoproteomic screening
Absence of pre-validated activity data; verification in target assays required
Data gap Screening risk Novel chemotype Unbiased phenotypic screening

Recommended Procurement Application Scenarios


Anti-Virulence Phenotypic Screening

The target compound shares the 4-methoxyphenylpropanamide backbone with AMI 82B, which demonstrated significant anti-virulence activity against Staphylococcus aureus in vivo [1]. Procuring CAS 1060251-15-1 for phenotypic screening against Gram-positive bacterial virulence pathways (e.g., agr quorum-sensing, biofilm formation, toxin production) is a rational strategy informed by the activity of the structurally related scaffold. The target compound's additional methylcarbamoylmethyl-phenyl extension may confer distinct target engagement profiles, potentially addressing limitations of AMI 82B such as spectrum breadth or potency. Screening at 10–50 μM in a Galleria mellonella or murine infection model with survival and bacterial burden endpoints is recommended based on the AMI 82B efficacy range [1].

Serine Hydrolase and Protease Targeted Screening

The methylcarbamoylmethyl substructure is a validated pharmacophore for engagement of serine proteases (Factor Xa) and acyltransferase enzymes (ACAT) [1] [2]. Procurement of CAS 1060251-15-1 for focused screening against panels of serine hydrolases, cysteine proteases, and carboxylesterases is supported by this substructure precedent. Recommended screening format: single-point inhibition at 10 μM against a panel of 20–50 serine hydrolases using activity-based protein profiling (ABPP) or fluorogenic substrate assays, with follow-up IC50 determination for hits exhibiting >50% inhibition. The compound's favorable solubility profile (predicted from TPSA 67.4 Ų and XLogP3 2.2) supports DMSO stock solution preparation at 10–50 mM [3].

Fragment-Based Lead Discovery

With a molecular weight of 326.39 Da and 7 rotatable bonds, CAS 1060251-15-1 occupies the upper boundary of lead-like chemical space, making it suitable as a starting point for structure-guided optimization where the 4-methoxyphenyl and methylcarbamoylmethyl-phenyl groups can independently serve as vectors for further functionalization [1]. Procurement is recommended for fragment-growing or scaffold-hopping campaigns where the propanamide linker provides a defined geometry for structure-based design. The compound's availability at multiple scales from Life Chemicals (2 μmol to 100 mg) enables initial biophysical screening (NMR, SPR, thermal shift) at microgram quantities, with seamless scale-up for co-crystallization trials [2].

Chemoproteomic Target Deconvolution

The complete absence of biological annotation for CAS 1060251-15-1 represents a strategic advantage for chemoproteomic target identification campaigns using techniques such as thermal proteome profiling (TPP), affinity-based proteomics (pull-down with a derivatized analog), or photoaffinity labeling [1] [2]. Unlike pre-annotated tool compounds that carry prior target bias, this compound offers a blank canvas for discovering novel ligand-protein interactions. Procurement of 25–50 mg quantities (priced at $109–$160 from Life Chemicals) is sufficient for initial TPP experiments in relevant cell lysates, with the potential to identify unprecedented target engagement profiles that could seed new drug discovery programs [3].

Application
Selection Property
Validation Focus
Anti-virulence pathway study
4-methoxyphenylpropanamide backbone
Virulence phenotype model endpoints
Serine hydrolase/protease target engagement
Methylcarbamoylmethyl pharmacophore
Activity-based protein profiling endpoints
Fragment-based lead optimization
Lead-like physicochemical profile
Biophysical binding and co-crystallization
Chemoproteomic target identification
Unannotated chemotype
Thermal proteome profiling endpoints
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